molecular formula C26H21ClO5 B11166255 7-[(2-chlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one

7-[(2-chlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one

Cat. No.: B11166255
M. Wt: 448.9 g/mol
InChI Key: UWDXJHBRMHZTPO-UHFFFAOYSA-N
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Description

7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a benzodioxepin moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorophenol with 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde in the presence of a base, followed by cyclization and methylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4H-CHROMEN-4-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to modulate biological processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Share a similar chromen-4-one core structure but differ in functional groups.

    Flavonoids: Possess a similar phenylchromenone structure but with different substituents.

    Benzodioxepins: Contain the benzodioxepin moiety but lack the chromen-4-one structure.

Uniqueness

The uniqueness of 7-[(2-CHLOROPHENYL)METHOXY]-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4H-CHROMEN-4-ONE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21ClO5

Molecular Weight

448.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methoxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylchromen-4-one

InChI

InChI=1S/C26H21ClO5/c1-16-25(17-7-10-22-24(13-17)30-12-4-11-29-22)26(28)20-9-8-19(14-23(20)32-16)31-15-18-5-2-3-6-21(18)27/h2-3,5-10,13-14H,4,11-12,15H2,1H3

InChI Key

UWDXJHBRMHZTPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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